4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol is a complex organic compound belonging to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation and Cyclization: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform.
Substitution Reactions: Subsequent substitution reactions introduce the phenyl and methyl groups at the appropriate positions on the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can modify the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated products .
Scientific Research Applications
4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Material Science: Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making this compound a candidate for advanced material applications.
Biological Studies: Its biological activity, including antibacterial and antifungal properties, makes it a subject of interest in microbiological research.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as the epidermal growth factor receptor (EGFR) and PI3 kinase.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: A simpler analog with similar biological activities but different substitution patterns.
4-aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds share the benzoxazine core but differ in their aryl substitutions, affecting their biological activity and selectivity.
Properties
CAS No. |
479483-55-1 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol |
InChI |
InChI=1S/C21H25NO2/c1-22-15-21(23,24-20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-4,7-8,11-14,19-20,23H,5-6,9-10,15H2,1H3 |
InChI Key |
CQGKTPGCGWALAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC2C1CCCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.